molecular formula C7H4F5NS B12071016 Sulfur, (2-cyanophenyl)pentafluoro-, (OC-6-21)- CAS No. 1240256-89-6

Sulfur, (2-cyanophenyl)pentafluoro-, (OC-6-21)-

Cat. No.: B12071016
CAS No.: 1240256-89-6
M. Wt: 229.17 g/mol
InChI Key: HZMOEVCJSPRORJ-UHFFFAOYSA-N
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Description

Sulfur, (2-cyanophenyl)pentafluoro-, (OC-6-21)- is a chemical compound with a unique structure that includes a sulfur atom bonded to a 2-cyanophenyl group and five fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sulfur, (2-cyanophenyl)pentafluoro-, (OC-6-21)- typically involves the reaction of a 2-cyanophenyl derivative with a sulfur pentafluoride reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of Sulfur, (2-cyanophenyl)pentafluoro-, (OC-6-21)- may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include multiple steps, such as purification and isolation, to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Sulfur, (2-cyanophenyl)pentafluoro-, (OC-6-21)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to thiols or other sulfur-containing derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

Sulfur, (2-cyanophenyl)pentafluoro-, (OC-6-21)- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to introduce sulfur and fluorine atoms into target molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes involving sulfur and fluorine.

    Industry: Used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which Sulfur, (2-cyanophenyl)pentafluoro-, (OC-6-21)- exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes. The specific molecular targets and pathways depend on the context of its application, such as in drug development or chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

    Sulfur, (5-amino-2-cyanophenyl)pentafluoro-, (OC-6-21)-: Similar structure but with an amino group instead of a hydrogen atom.

    Sulfur, pentafluoro(3-nitrophenyl)-, (OC-6-21)-: Contains a nitro group instead of a cyano group.

Uniqueness

Sulfur, (2-cyanophenyl)pentafluoro-, (OC-6-21)- is unique due to its specific combination of a cyano group and five fluorine atoms bonded to sulfur. This unique structure imparts distinct chemical properties, such as high reactivity and stability, making it valuable for various applications in research and industry.

Properties

CAS No.

1240256-89-6

Molecular Formula

C7H4F5NS

Molecular Weight

229.17 g/mol

IUPAC Name

2-(pentafluoro-λ6-sulfanyl)benzonitrile

InChI

InChI=1S/C7H4F5NS/c8-14(9,10,11,12)7-4-2-1-3-6(7)5-13/h1-4H

InChI Key

HZMOEVCJSPRORJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)S(F)(F)(F)(F)F

Origin of Product

United States

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